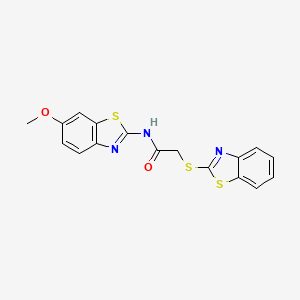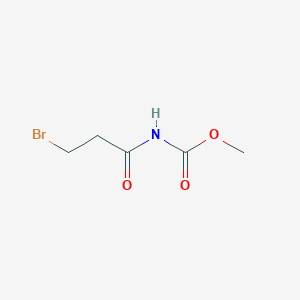![molecular formula C22H16N6O B11539978 1-[(E)-{2-[1-(naphthalen-1-yl)-1H-tetrazol-5-yl]hydrazinylidene}methyl]naphthalen-2-ol](/img/structure/B11539978.png)
1-[(E)-{2-[1-(naphthalen-1-yl)-1H-tetrazol-5-yl]hydrazinylidene}methyl]naphthalen-2-ol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-[(E)-{2-[1-(NAPHTHALEN-1-YL)-1H-1,2,3,4-TETRAZOL-5-YL]HYDRAZIN-1-YLIDENE}METHYL]NAPHTHALEN-2-OL is a complex organic compound characterized by its unique structure, which includes a naphthalene ring and a tetrazole moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-[(E)-{2-[1-(NAPHTHALEN-1-YL)-1H-1,2,3,4-TETRAZOL-5-YL]HYDRAZIN-1-YLIDENE}METHYL]NAPHTHALEN-2-OL typically involves a multi-step process. One common method is the copper(I)-catalyzed alkyne-azide cycloaddition reaction (CuAAC), which is known for its high regioselectivity and yield . This reaction involves the use of diethyl (α-azido(benzamido)methyl)phosphonate as a dipole and 2-naphthyl propiolate as a dipolarophile .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the principles of green chemistry and efficient catalytic processes are likely to be employed to ensure high yield and minimal environmental impact.
Chemical Reactions Analysis
Types of Reactions
1-[(E)-{2-[1-(NAPHTHALEN-1-YL)-1H-1,2,3,4-TETRAZOL-5-YL]HYDRAZIN-1-YLIDENE}METHYL]NAPHTHALEN-2-OL can undergo various types of chemical reactions, including:
Oxidation: This reaction typically involves the use of oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Common reducing agents include sodium borohydride and lithium aluminum hydride.
Substitution: This compound can participate in nucleophilic substitution reactions, often using reagents like sodium methoxide or potassium tert-butoxide.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Sodium methoxide in methanol.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield naphthoquinone derivatives, while reduction could produce naphthalen-1-ylmethanol derivatives.
Scientific Research Applications
1-[(E)-{2-[1-(NAPHTHALEN-1-YL)-1H-1,2,3,4-TETRAZOL-5-YL]HYDRAZIN-1-YLIDENE}METHYL]NAPHTHALEN-2-OL has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Medicine: Investigated for its potential as a therapeutic agent due to its unique structural features.
Industry: Used in the development of new materials with specific properties.
Mechanism of Action
The mechanism of action of 1-[(E)-{2-[1-(NAPHTHALEN-1-YL)-1H-1,2,3,4-TETRAZOL-5-YL]HYDRAZIN-1-YLIDENE}METHYL]NAPHTHALEN-2-OL involves its interaction with specific molecular targets. The tetrazole moiety is known to interact with various enzymes and receptors, potentially inhibiting their activity. This interaction can lead to changes in cellular pathways and biological processes.
Comparison with Similar Compounds
Similar Compounds
- Naphthalen-2-yl 1-(benzamido(diethoxyphosphoryl)methyl)-1H-1,2,3-triazole-4-carboxylate
- 2-[®-1-(naphthalen-1-yl)ethyl]-2,3,7,7a-tetrahydro-3a,6-epoxyisoindol-1(6H)-one
Uniqueness
1-[(E)-{2-[1-(NAPHTHALEN-1-YL)-1H-1,2,3,4-TETRAZOL-5-YL]HYDRAZIN-1-YLIDENE}METHYL]NAPHTHALEN-2-OL is unique due to its combination of a naphthalene ring and a tetrazole moiety, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for various scientific and industrial applications.
Properties
Molecular Formula |
C22H16N6O |
|---|---|
Molecular Weight |
380.4 g/mol |
IUPAC Name |
1-[(E)-[(1-naphthalen-1-yltetrazol-5-yl)hydrazinylidene]methyl]naphthalen-2-ol |
InChI |
InChI=1S/C22H16N6O/c29-21-13-12-16-7-1-3-9-17(16)19(21)14-23-24-22-25-26-27-28(22)20-11-5-8-15-6-2-4-10-18(15)20/h1-14,29H,(H,24,25,27)/b23-14+ |
InChI Key |
NALNWSLCPVWTLC-OEAKJJBVSA-N |
Isomeric SMILES |
C1=CC=C2C(=C1)C=CC=C2N3C(=NN=N3)N/N=C/C4=C(C=CC5=CC=CC=C54)O |
Canonical SMILES |
C1=CC=C2C(=C1)C=CC=C2N3C(=NN=N3)NN=CC4=C(C=CC5=CC=CC=C54)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![2-{[3-cyano-6-(3-methoxyphenyl)-4-phenylpyridin-2-yl]sulfanyl}-N-cyclopropylacetamide](/img/structure/B11539904.png)

![N-[(N'-Cyclohexylidenehydrazinecarbonyl)methyl]-N-(4-nitrophenyl)benzenesulfonamide](/img/structure/B11539912.png)
![N'-[(1Z)-1-Phenylethylidene]-2-[(2,4,6-tribromophenyl)amino]acetohydrazide](/img/structure/B11539916.png)

![2-({(2E)-3-(3-nitrophenyl)-2-[(phenylcarbonyl)amino]prop-2-enoyl}amino)ethyl acetate](/img/structure/B11539938.png)

![2-(4-Fluorophenoxy)-N'-[(E)-[4-(pentyloxy)phenyl]methylidene]acetohydrazide](/img/structure/B11539943.png)
![2-(2,2-Dimethyl-4-oxo-1,2,3,4,5,6-hexahydrobenzo[a]phenanthridin-5-yl)phenyl benzoate](/img/structure/B11539944.png)
![2,4-dibromo-6-[(E)-{2-[(2,6-dimethylphenoxy)acetyl]hydrazinylidene}methyl]phenyl 3-fluorobenzoate](/img/structure/B11539947.png)


![4-chloro-N-[(E)-{4-[(4-fluorobenzyl)oxy]phenyl}methylidene]aniline](/img/structure/B11539976.png)
![N-[(E)-(4-bromo-3-nitrophenyl)methylidene]biphenyl-4-amine](/img/structure/B11539984.png)
